1-(Pyridin-2-ylthio)-3-(p-tolyloxy)propan-2-ol hydrochloride
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Overview
Description
1-(Pyridin-2-ylthio)-3-(p-tolyloxy)propan-2-ol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyridine ring, a thioether linkage, and a tolyloxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-ylthio)-3-(p-tolyloxy)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 2-mercaptopyridine and an appropriate halogenated precursor, such as 3-chloropropanol, under basic conditions to form the thioether linkage.
Introduction of the Tolyl Group: The subsequent reaction of the intermediate with p-tolyl chloride in the presence of a base to introduce the tolyloxy group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-ylthio)-3-(p-tolyloxy)propan-2-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(Pyridin-2-ylthio)-3-(p-tolyloxy)propan-2-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylthio)-3-(p-tolyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s thioether and tolyloxy groups allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable compound for therapeutic and research purposes.
Comparison with Similar Compounds
- 1-(Pyridin-2-ylthio)-3-(p-tolyloxy)propan-2-ol.
- 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol.
- 1-(Pyridin-2-ylthio)-3-(o-tolyloxy)propan-2-ol.
Comparison: 1-(Pyridin-2-ylthio)-3-(p-tolyloxy)propan-2-ol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a distinct and valuable molecule for various applications.
Properties
IUPAC Name |
1-(4-methylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S.ClH/c1-12-5-7-14(8-6-12)18-10-13(17)11-19-15-4-2-3-9-16-15;/h2-9,13,17H,10-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBBAASABVJPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CSC2=CC=CC=N2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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